Cystine

Catalog No.
S524824
CAS No.
56-89-3
M.F
C6H12N2O4S2
M. Wt
240.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cystine

CAS Number

56-89-3

Product Name

Cystine

IUPAC Name

(2R)-2-azaniumyl-3-[[(2R)-2-azaniumyl-2-carboxylatoethyl]disulfanyl]propanoate

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

LEVWYRKDKASIDU-WUCPZUCCSA-N

SMILES

N[C@@H](CSSCC(C(O)=O)N)C(O)=O

Solubility

190 mg/L (at 20 °C)
7.91e-04 M
0.19 mg/mL

Synonyms

Copper Cystinate, Cystine, L Cystine, L-Cystine

Canonical SMILES

C(C(C(=O)[O-])[NH3+])SSCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])SSC[C@@H](C(=O)[O-])[NH3+]

Description

The exact mass of the compound Cystine is 240.0238 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 190 mg/l (at 20 °c)7.91e-04 m0.19 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755897. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides. It belongs to the ontological category of cystine zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Structure and Function

  • Cystine forms disulfide bridges between two cysteine molecules. These bridges contribute significantly to the three-dimensional structure and stability of proteins [National Institutes of Health (.gov)]. Disruption of these bridges can lead to protein unfolding and loss of function.)

Enzyme Activity

  • The thiol group (SH) of cysteine is crucial for the catalytic activity of many enzymes. This group participates in various chemical reactions within cells [National Center for Biotechnology Information (.gov)]. Understanding how cystine interacts with other molecules can aid in designing drugs that target specific enzymes.)

Antioxidant Defense

  • Cystine is a precursor to cysteine, which plays a role in the body's antioxidant defense system. Cysteine helps regenerate glutathione, a vital antioxidant that protects cells from damage caused by free radicals [ScienceDirect]. Research on cystine's role in antioxidant pathways may offer insights into aging and age-related diseases.Source: ScienceDirect, "Cysteine in Physiological Conditions and Its Role in Diseases":

Hair and Skin Research

  • Cystine is a building block of keratin, a protein that forms hair, skin, and nails. Scientists are studying how cystine levels might influence hair growth and skin health [National Institutes of Health (.gov)]. Research in this area may inform the development of treatments for hair loss and skin conditions.)

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder
Solid

XLogP3

-6.3

Exact Mass

240.0238

LogP

-5.08
-5.08 (LogP)
-5.08

Appearance

Solid powder

Melting Point

260.5 dec °C
260.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48TCX9A1VT

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis. More research will have to be done before L-cysteine can be indicated for any of these conditions. Research to date has mostly been in animal models.

Pharmacology

L-Cystine is a covalently linked dimeric nonessential amino acid formed by the oxidation of cysteine. Two molecules of cysteine are joined together by a disulfide bridge to form cystine. Cystine is a chemical substance which naturally occurs as a deposit in the urine, and can form a calculus (hard mineral formation) when deposited in the kidney. The compound produced when two cysteine molecules linked by a disulfide (S-S) bond. Cystine is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis. Cysteine also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches. It increases the level of glutathione in the lungs, liver, kidneys and bone marrow, and this may have an anti-aging effect on the body by reducing age-spots etc.
Not considered one of the 20 amino acids, Cystine is a sulfur-containing derivative obtained from oxidation of cysteine amino acid thiol side chains. It functions as an antioxidant and protects tissues against radiation and pollution, slowing the aging process. It also aids protein synthesis. Cystine is abundant in many proteins of skeletal tissues and skin, and found in insulin and digestive enzymes chromotrypsinogen A, papain, and trypsinogen. (NCI04)

Mechanism of Action

Certain conditions, e.g. an acetaminophen overdose, deplete hepatic glutathione and subject the tissues to oxidative stress resulting in loss of cellular integrity. L-Cystine serves as a major precursor for synthesis of glutathione.

Pictograms

Irritant

Irritant

Other CAS

56-89-3
349-46-2

Wikipedia

Cystine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Wholesale and retail trade
L-Cystine: ACTIVE

Dates

Modify: 2023-08-15
1: Onozato M, Tanaka Y, Arita M, Sakamoto T, Ichiba H, Sadamoto K, Kondo M, Fukushima T. Amino acid analyses of the exosome-eluted fractions from human serum by HPLC with fluorescence detection. Pract Lab Med. 2018 Apr 22;12:e00099. doi: 10.1016/j.plabm.2018.e00099. eCollection 2018 Nov. PubMed PMID: 30014016; PubMed Central PMCID: PMC6044227.
2: Gao M, Li L, Lu S, Liu Q, He H. Silver nanoparticles for the visual detection of lomefloxacin in the presence of cystine. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 21;205:72-78. doi: 10.1016/j.saa.2018.05.072. [Epub ahead of print] PubMed PMID: 30007902.
3: Kumari G, Wong KH, Serra A, Shin J, Yoon HS, Sze SK, Tam JP. Molecular diversity and function of jasmintides from Jasminum sambac. BMC Plant Biol. 2018 Jul 11;18(1):144. doi: 10.1186/s12870-018-1361-y. PubMed PMID: 29996766; PubMed Central PMCID: PMC6042386.
4: Zhao H, Roistacher DM, Helmann JD. Aspartate deficiency limits peptidoglycan synthesis and sensitizes cells to antibiotics targeting cell wall synthesis in Bacillus subtilis. Mol Microbiol. 2018 Jul 11. doi: 10.1111/mmi.14078. [Epub ahead of print] PubMed PMID: 29995990.
5: Alasmari F, Crotty Alexander LE, Drummond CA, Sari Y. A computerized exposure system for animal models to optimize nicotine delivery into the brain through inhalation of electronic cigarette vapors or cigarette smoke. Saudi Pharm J. 2018 Jul;26(5):622-628. doi: 10.1016/j.jsps.2018.02.031. Epub 2018 Feb 27. Review. PubMed PMID: 29989025; PubMed Central PMCID: PMC6035328.
6: Sun Y, Zheng Y, Wang C, Liu Y. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells. Cell Death Dis. 2018 Jul 9;9(7):753. doi: 10.1038/s41419-018-0794-4. PubMed PMID: 29988039; PubMed Central PMCID: PMC6037763.
7: Inoue T, Watanabe M, Shimada S, Kinoshita H, Matsuda T. Successful Ultra-Minimally Invasive Endoscopic Intrarenal Surgery for 2-Year-Old Boy with Bilateral Cystine Kidney Stones Over 2 cm. J Endourol Case Rep. 2018 Jul 1;4(1):101-104. doi: 10.1089/cren.2018.0042. eCollection 2018. PubMed PMID: 29984316; PubMed Central PMCID: PMC6034396.
8: Wada F, Koga H, Akiba J, Niizeki T, Iwamoto H, Ikezono Y, Nakamura T, Abe M, Masuda A, Sakaue T, Tanaka T, Kakuma T, Yano H, Torimura T. High expression of CD44v9 and xCT in chemoresistant hepatocellular carcinoma: potential targets by sulfasalazine. Cancer Sci. 2018 Jul 7. doi: 10.1111/cas.13728. [Epub ahead of print] PubMed PMID: 29981246.
9: Suzuki S, Shino M, Fujikawa T, Itoh Y, Ueda E, Hashimoto T, Kuji T, Kobayashi N, Ohnishi T, Hirawa N, Tamura K, Toya Y. Plasma Cystine Levels and Cardiovascular and All-Cause Mortality in Hemodialysis Patients. Ther Apher Dial. 2018 Jul 2. doi: 10.1111/1744-9987.12669. [Epub ahead of print] PubMed PMID: 29968399.
10: Oliveira PVS, Laurindo FRM. Implications of plasma thiol redox in disease. Clin Sci (Lond). 2018 Jun 21;132(12):1257-1280. doi: 10.1042/CS20180157. Print 2018 Jun 29. Review. PubMed PMID: 29967247.
11: Zhao J, Yuan S, Gao B, Zhu S. Molecular diversity of fungal inhibitor cystine knot peptides evolved by domain repeat and fusion. FEMS Microbiol Lett. 2018 Aug 1;365(15). doi: 10.1093/femsle/fny158. PubMed PMID: 29961831.
12: Döven SS, Delibaş A, Taşkınlar H, Naycı A. The impact of surgical intervention on renal function in cystinuria. J Bras Nefrol. 2018 Jun 21. pii: S0101-28002018005017103. doi: 10.1590/2175-8239-jbn-2018-0034. [Epub ahead of print] Portuguese, English. PubMed PMID: 29958305.
13: Korshunov S, Imlay JA. Quantification of Hydrogen Sulfide and Cysteine Excreted by Bacterial Cells. Bio Protoc. 2018 May 20;8(10). pii: e2847. doi: 10.21769/BioProtoc.2847. PubMed PMID: 29955619; PubMed Central PMCID: PMC6017991.
14: Ruiu R, Rolih V, Bolli E, Barutello G, Riccardo F, Quaglino E, Merighi IF, Pericle F, Donofrio G, Cavallo F, Conti L. Fighting breast cancer stem cells through the immune-targeting of the xCT cystine-glutamate antiporter. Cancer Immunol Immunother. 2018 Jun 15. doi: 10.1007/s00262-018-2185-1. [Epub ahead of print] Review. PubMed PMID: 29947961.
15: Guo H, Li F, Xu W, Chen J, Hou Y, Wang C, Ding J, Chen X. Mucoadhesive Cationic Polypeptide Nanogel with Enhanced Penetration for Efficient Intravesical Chemotherapy of Bladder Cancer. Adv Sci (Weinh). 2018 Mar 27;5(6):1800004. doi: 10.1002/advs.201800004. eCollection 2018 Jun. PubMed PMID: 29938183; PubMed Central PMCID: PMC6010003.
16: Liu K, Ren X, Sun J, Zou Q, Yan X. Primitive Photosynthetic Architectures Based on Self-Organization and Chemical Evolution of Amino Acids and Metal Ions. Adv Sci (Weinh). 2018 Mar 9;5(6):1701001. doi: 10.1002/advs.201701001. eCollection 2018 Jun. PubMed PMID: 29938179; PubMed Central PMCID: PMC6010005.
17: Wu CY, Tsai YL, Hsieh CP, Wang TC, Chan MH, Chen HH. Attenuation of toluene-induced brain stimulation reward enhancement and behavioral disturbances by N-acetylcysteine in mice. Toxicology. 2018 Jun 21;408:39-45. doi: 10.1016/j.tox.2018.06.011. [Epub ahead of print] PubMed PMID: 29935984.
18: Yang N, Mu L, Zhao B, Wang M, Hu S, Zhao B, Chen Y, Wu X. RNAi-mediated SLC7A11 knockdown inhibits melanogenesis-related genes expression in rabbit skin fibroblasts. J Genet. 2018 Jun;97(2):463-468. PubMed PMID: 29932066.
19: Kim EH, Shin D, Lee J, Jung AR, Roh JL. CISD2 inhibition overcomes resistance to sulfasalazine-induced ferroptotic cell death in head and neck cancer. Cancer Lett. 2018 Sep 28;432:180-190. doi: 10.1016/j.canlet.2018.06.018. Epub 2018 Jun 18. PubMed PMID: 29928961.
20: Nishizawa S, Araki H, Ishikawa Y, Kitazawa S, Hata A, Soga T, Hara T. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors. Oncol Lett. 2018 Jun;15(6):8735-8743. doi: 10.3892/ol.2018.8447. Epub 2018 Apr 10. PubMed PMID: 29928324; PubMed Central PMCID: PMC6004701.

Explore Compound Types